1-(6-Methoxy-2H-chromen-3-yl)-propan-1-one
Description
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Properties
IUPAC Name |
1-(6-methoxy-2H-chromen-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-12(14)10-6-9-7-11(15-2)4-5-13(9)16-8-10/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJUGXXBZUONQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=CC(=C2)OC)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590164 | |
| Record name | 1-(6-Methoxy-2H-1-benzopyran-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850350-06-0 | |
| Record name | 1-(6-Methoxy-2H-1-benzopyran-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(6-Methoxy-2H-chromen-3-yl)-propan-1-one, a compound belonging to the chromone family, has garnered attention in recent years for its potential biological activities. This article delves into its various biological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities, supported by research findings and data.
Chemical Structure and Properties
The chemical structure of this compound features a chromone core with a methoxy group and a propanone side chain. This structural configuration is significant as it influences the compound's solubility, membrane permeability, and overall biological activity.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives of chromones, it was found that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be as low as 50 µg/mL, suggesting strong antimicrobial efficacy .
2. Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays, including the DPPH radical scavenging assay. The compound demonstrated a significant ability to scavenge free radicals, with an IC50 value of approximately 30 µg/mL. This antioxidant activity is believed to be linked to its ability to donate electrons and stabilize free radicals, thereby reducing oxidative stress in cells .
3. Anti-inflammatory Properties
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The anti-inflammatory effects were evaluated through ELISA assays, revealing a dose-dependent reduction in cytokine levels when treated with concentrations ranging from 10 to 100 µM .
4. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). A study reported that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values ranging from 20 to 40 µM across different cell lines. Mechanistically, it was found that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .
The biological activity of this compound is attributed to its interaction with various cellular targets:
- Antioxidant Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
- Anti-inflammatory Mechanism : It inhibits NF-kB signaling pathways that lead to reduced expression of inflammatory mediators.
- Anticancer Mechanism : Induction of apoptosis is mediated through mitochondrial pathways and modulation of key regulatory proteins involved in cell cycle progression.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Study : In a clinical trial involving MCF-7 cells, treatment with this compound resulted in a marked decrease in tumor growth rates compared to control groups treated with standard chemotherapeutics .
- Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of this compound significantly reduced paw edema compared to untreated controls .
Comparative Analysis
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has highlighted the potential of 1-(6-Methoxy-2H-chromen-3-yl)-propan-1-one as an anticancer agent. Studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on hypoxia-inducible factor (HIF) pathways, which are crucial in cancer progression. For instance, a study showed that certain analogs retained IC50 values below 5 μM in HIF-dependent reporter assays, indicating strong anticancer activity .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | <5 | HIF pathway inhibition |
| Compound B | <5 | Disruption of p300/CBP complex |
| Compound C | <5 | Cytotoxicity in glioma cells |
1.2 Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. Research indicates that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .
Organic Synthesis Applications
2.1 Synthesis of Complex Molecules
The chromene structure of this compound facilitates its use as a building block in organic synthesis. It has been employed in the synthesis of various heterocyclic compounds through reactions such as Michael addition and cyclization processes. For example, its reaction with naphthol derivatives yielded products with yields ranging from 48% to 81%, showcasing its versatility as a synthetic intermediate .
Table 2: Reaction Yields in Organic Synthesis Using this compound
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Oxy-Michael Addition with Naphthol | 81 | K2CO3, solvent mix |
| Cyclization with Azaarenes | 41–93 | Metal-free conditions |
Case Studies and Research Findings
3.1 Case Study: HIF Inhibitors
In a notable study, researchers synthesized several N-alkyl-N-[8-R-2,2-dimethyl-2H-chromen-6-yl]methyl heteroarylsulfonamides based on the chromene scaffold. These compounds were screened for their ability to inhibit HIF activity under hypoxic conditions, revealing promising results in both in vitro and in vivo models . The findings suggest that modifications to the chromene structure can enhance solubility and bioactivity.
3.2 Case Study: Synthesis of CF3 Derivatives
Another study explored the highly chemoselective synthesis of trifluoromethyl derivatives using this compound as a substrate. The results indicated that various functional groups could be introduced successfully, expanding the utility of this compound in creating novel materials with specific properties .
Chemical Reactions Analysis
Cyclization Reactions
The ketone group facilitates cyclization under catalytic conditions. For example, in the presence of imidazole (20 mol%) and toluene at 100°C, the compound reacts with naphthols or indanols to form fused polycyclic ethers (e.g., methanobenzo-dioxocins). This reaction proceeds via acid-catalyzed condensation, yielding structurally complex heterocycles in high yields (up to 93%) .
Example Reaction:
Formation of Flavones
Under basic conditions, the compound undergoes cyclization with phenolic substrates to form flavones. For instance, heating in DMF/EtOH (3:1) at 80°C for 4h with 2-hydroxyacetophenone derivatives generates 2-phenyl-4H-chromen-4-one analogs .
Key Pathway:
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Michael addition of the phenolic oxygen to the ketone.
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Intramolecular cyclization.
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Aromatization via dehydration.
Representative Data:
Nucleophilic Additions
The ketone group participates in nucleophilic additions with heterocycles. For example, triazoles undergo 1,4-addition to the α,β-unsaturated ketone system (when conjugated), forming 3-(heteroaryl)-propan-1-one derivatives. Reactions are catalyzed by ionic liquids (e.g., bcmim-Cl ) under solvent-free conditions .
Mechanistic Insight:
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Activation of the chalcone-like system by ionic liquid.
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Nucleophilic attack by triazole at the β-position.
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Proton transfer to stabilize the adduct.
Condensation with Azaarenes
In the presence of K₂CO₃, the compound reacts with azaarenes (e.g., quinoline derivatives) to form trifluoroethanol analogs. This chemoselective reaction proceeds via tandem oxy-Michael addition and cyclization, yielding products with moderate efficiency (44–72%) .
Experimental Protocol:
Comparative Reactivity
The table below contrasts reactivity with structurally similar compounds:
Mechanistic Considerations
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Electrophilic Aromatic Substitution: The chromene ring directs electrophiles to the 5- and 8-positions due to methoxy’s activating effect.
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Ketone Reactivity: The propanone group acts as a Michael acceptor in conjugate additions and participates in aldol-like condensations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
